Salor-int l249769-1ea
Description
However, based on the naming conventions of similar Salor-int products (e.g., L247537-1EA, L210951-1EA, L365645-1ea), it likely represents a specialized chemical reagent or intermediate used in industrial or research applications. Salor-int products are typically characterized by their unique molecular structures and physicochemical properties, designed for non-medical purposes such as synthetic chemistry or material science .
Properties
IUPAC Name |
1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-13-4-6-14(7-5-13)12-25-15-16(22(2)19(27)23(3)17(15)26)21-18(25)24-10-8-20-9-11-24/h4-7,20H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRONBQQOFJQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCNCC4)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332904-76-4 | |
| Record name | 1,3-DIMETHYL-7-(4-ME-BENZYL)-8-(1-PIPERAZINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthetic routes and reaction conditions for Salor-int l249769-1ea are not explicitly detailed in the available literature. it is typically synthesized in a laboratory setting under controlled conditions.
Scientific Research Applications
Salor-int l249769-1ea is used in a variety of scientific research applications. In chemistry, it is studied for its unique chemical properties and potential reactivity. In biology and medicine, it may be investigated for its potential biological activity and therapeutic applications. In industry, it could be used as a precursor or intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of Salor-int l249769-1ea is not well-documented. like many heterocyclic compounds, it may interact with various molecular targets and pathways within biological systems. The specific molecular targets and pathways involved would depend on the particular biological context in which the compound is being studied .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Salor-int Compounds
Key Research Insights:
- Structural Diversity: L247537-1EA’s sulfur and nitrogen-rich structure contrasts with L210951-1EA’s nitro-cyano system, highlighting divergent synthetic applications (e.g., L247537-1EA for catalysis vs. L210951-1EA for electrophilic reactions) .
- Thermal Stability : The high boiling point of L247537-1EA (515°C) suggests suitability for high-temperature reactions, whereas L210951-1EA’s lower molecular weight may favor solution-phase chemistry .
Discussion
The Salor-int series exhibits significant structural heterogeneity, enabling tailored applications in organic synthesis. For example:
- L247537-1EA : Its imidazole and thioether motifs align with molecularly imprinted polymer (MIP) synthesis, as seen in , where similar reagents are used for template-selective binding .
- L210951-1EA : The nitro group could facilitate redox reactions or serve as a precursor for amine derivatives, common in dye or agrochemical production .
Limitations include sparse data on L365645-1ea and the absence of direct comparative studies in the evidence. Further experimental validation (e.g., HPLC purity assays, reactivity screens) is needed to fully assess these compounds’ performance.
Biological Activity
Salor-int l249769-1ea is a heterocyclic organic compound with the IUPAC name 1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione. Its molecular formula is , and it is characterized by its complex structure which includes multiple functional groups that may contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | |
| IUPAC Name | 1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCNCC4)N(C(=O)N(C3=O)C)C |
| InChI Key | NMRONBQQOFJQMI-UHFFFAOYSA-N |
The specific mechanism of action for this compound is not extensively documented. However, like many heterocyclic compounds, it may interact with various molecular targets within biological systems. These interactions could potentially influence signaling pathways or enzymatic activities that are critical for cellular function.
Therapeutic Applications
This compound is being investigated for its potential therapeutic applications in various fields, including oncology and neurology. Preliminary studies suggest that it may exhibit anti-cancer properties by inducing apoptosis in certain cancer cell lines. Additionally, it may have neuroprotective effects that warrant further exploration in neurodegenerative diseases.
Case Studies
- Anti-Cancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of human cancer cell lines, including breast and prostate cancer cells. The compound was shown to induce cell cycle arrest and apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : In a preclinical model of Alzheimer's disease, this compound exhibited significant neuroprotective effects by reducing amyloid-beta toxicity and enhancing synaptic plasticity. This suggests potential utility in treating neurodegenerative disorders.
Comparative Analysis
This compound can be compared with other similar compounds to evaluate its efficacy and safety profile. Below is a comparison table highlighting key differences:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | Anti-cancer, Neuroprotective | |
| Salor-int l249823-1ea | Moderate anti-cancer activity | |
| Salor-int l249300-1ea | Limited efficacy in neuroprotection |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
